



A Comparative Guide to 125Te NMR Spectroscopy of Organotellurium Compounds

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Compound of Interest		
Compound Name:	Tellurium tetrachloride	
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 125Te Nuclear Magnetic Resonance (NMR) spectroscopy as a powerful analytical tool for the characterization of organotellurium compounds. Leveraging its high sensitivity to the local electronic environment, 125Te NMR offers invaluable insights into molecular structure, bonding, and dynamics. This document presents a comparative analysis of key 125Te NMR parameters—chemical shifts, coupling constants, and relaxation times—across various classes of organotellurium compounds, supported by experimental data. Detailed experimental protocols and visual workflows are included to aid researchers in the application of this technique.

Introduction to 125Te NMR Spectroscopy

Tellurium possesses two NMR-active isotopes, 123Te and 125Te, both with a nuclear spin of I = 1/2. However, 125Te is the nucleus of choice for NMR studies due to its higher natural abundance (7.07% compared to 0.89% for 123Te) and greater sensitivity.[1] A key feature of 125Te NMR is its exceptionally wide chemical shift range, spanning over 5000 ppm, which makes it highly sensitive to subtle changes in the chemical and electronic environment of the tellurium atom.[2]

Data Presentation: Comparative 125Te NMR Parameters



The following tables summarize typical 125Te NMR chemical shifts, coupling constants, and relaxation times for various classes of organotellurium compounds. These values are influenced by factors such as the oxidation state of tellurium, the electronegativity of substituents, and the overall molecular geometry.

Table 1: 125Te NMR Chemical Shifts (δ) of Representative Organotellurium Compounds



Class of Compound	Example	Solvent	Chemical Shift (δ, ppm)
Tellurides (R ₂ Te)			
Dialkyl Tellurides	(CH₃)₂Te	Neat	0
(C₂H₅)₂Te	CDCl ₃	374	
Diaryl Tellurides	(C ₆ H₅)₂Te	CH ₂ Cl ₂	688.0[3]
(p-CH ₃ OC ₆ H ₄) ₂ Te	CDCl ₃	668.0[3]	
Ditellurides (R ₂ Te ₂)			-
Dialkyl Ditellurides	(CH3)2Te2	CDCl₃	115
(C2H5)2Te2	CDCl₃	285	
Diaryl Ditellurides	(C ₆ H ₅) ₂ Te ₂	CDCl₃	422
(p-CH ₃ C ₆ H ₄) ₂ Te ₂	CDCl ₃	460	
Organotellurium(IV) Halides			_
Diorganotellurium Dihalides	(C6H5)2TeCl2	CH ₂ Cl ₂	981.5[3]
(C ₆ H ₅) ₂ TeBr ₂	CH ₂ Cl ₂	915	
(p-CH ₃ OC ₆ H ₄) ₂ TeCl ₂	CH ₂ Cl ₂	969.3[3]	_
Organotellurium Trihalides	C ₆ H₅TeCl₃	CH ₂ Cl ₂ :DMSO (1:1)	1235.2[3]
C ₆ H ₅ TeBr ₃	CH ₂ Cl ₂ :DMSO (1:1)	1203.9[3]	
Telluronium Salts ([R₃Te]+X ⁻)			_
Trialkyltelluronium Salts	- [(CH₃)₃Te]+I ⁻	D ₂ O	493
Triaryltelluronium Salts	[(C6H5)3Te]+CI-	CDCl ₃	860



Phosphine Tellurides (R₃P=Te)		
(n-Bu)₃PTe	C ₆ D ₆	-438
(C ₆ H ₅)₃PTe	CDCl ₃	-295

Note: Chemical shifts are referenced to neat $(CH_3)_2Te$ ($\delta=0$ ppm). Values can be influenced by solvent and temperature.

Table 2: 125Te Spin-Spin Coupling Constants (J)

Coupling Nuclei	Compound Class	Example	Coupling Constant (J, Hz)
¹ J(¹²⁵ Te, ¹³ C)	Tellurides	(CH₃)₂Te	158
Ditellurides	(CH ₃) ₂ Te ₂	105	_
Organotellurium Halides	(C ₆ H ₅) ₂ TeCl ₂	310	
² J(¹²⁵ Te, ¹ H)	Tellurides	(CH₃)₂Te	21.5
Telluroxanthenone	37.0[2]	_	
¹ J(¹²⁵ Te, ³¹ P)	Phosphine Tellurides	(n-Bu)₃PTe	1715
(C ₆ H ₅)₃PTe	1750		
¹ J(¹²⁵ Te, ⁷⁷ Se)	Tellurenyl Selenides	PhTeSePh	540

Note: The magnitude of coupling constants provides valuable information about the connectivity and bonding within a molecule.

Table 3: 125Te Relaxation Times (T₁ and T₂)



Class of Compound	T ₁ (s)	T ₂ (S)	Comments
Small Organotellurium Compounds	1 - 10	0.5 - 5	T ₁ values are generally in the range of a few seconds, allowing for relatively rapid data acquisition.
Larger or Asymmetric Molecules	10 - 30	0.1 - 1	Slower molecular tumbling can lead to longer T ₁ values. Broader lines (shorter T ₂) may be observed. [4]
Tellurium(IV) Compounds	Variable	Often Shorter	Chemical shift anisotropy (CSA) can be a significant relaxation mechanism, leading to broader signals, especially at higher magnetic fields.

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality and reproducible 125Te NMR spectra.

1. Sample Preparation:

Concentration: For ¹H-observe experiments on organotellurium compounds, a concentration of 5-25 mg in 0.5-0.7 mL of deuterated solvent is typically sufficient. For direct ¹2⁵Te detection, higher concentrations (50-100 mg) may be necessary depending on the spectrometer's sensitivity and the compound's solubility.



- Solvent: Chloroform-d (CDCl₃), dichloromethane-d₂ (CD₂Cl₂), benzene-d₆ (C₆D₆), and dimethyl sulfoxide-d₆ (DMSO-d₆) are commonly used solvents. The choice of solvent can influence the chemical shift, so consistency is key for comparative studies.
- Reference Standard: Neat dimethyl telluride ((CH₃)₂Te) is the primary reference standard (δ = 0 ppm). Diphenyl ditelluride ((C₆H₅)₂Te₂) in CDCl₃ is also used as a secondary external reference (δ = 422 ppm).[4]
- Sample Handling: Organotellurium compounds can be sensitive to air and light. Samples should be prepared in a controlled atmosphere (e.g., glovebox) if necessary, and NMR tubes should be sealed properly.

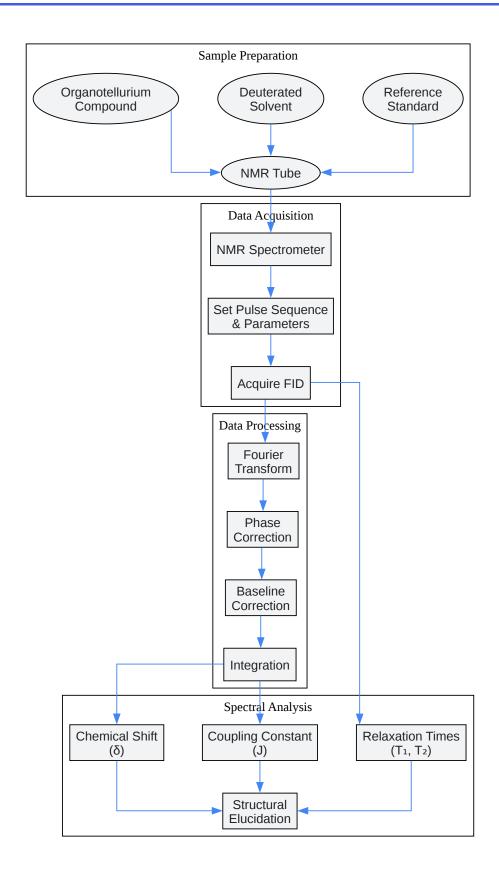
2. NMR Instrument Parameters:

- Spectrometer Frequency: 125Te has a Larmor frequency of 126.24 MHz on a 400 MHz (for ¹H) spectrometer.
- Pulse Width: A 90° pulse width should be calibrated for the specific probe and sample.
- Acquisition Time: Typically 1-2 seconds.
- Relaxation Delay: A relaxation delay of 2-5 times the longest T₁ is recommended for quantitative measurements. For routine spectra, a shorter delay (1-2 s) is often sufficient.
- Decoupling: Proton decoupling is generally used to simplify the spectrum and improve the signal-to-noise ratio.
- Number of Scans: Due to the low natural abundance and moderate sensitivity of 125Te, a larger number of scans (from hundreds to thousands) may be required to achieve an adequate signal-to-noise ratio.

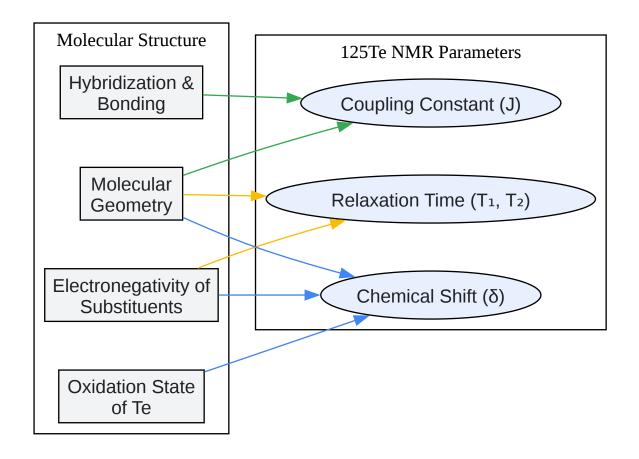
Mandatory Visualizations Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key workflows and relationships in 125Te NMR spectroscopy.









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